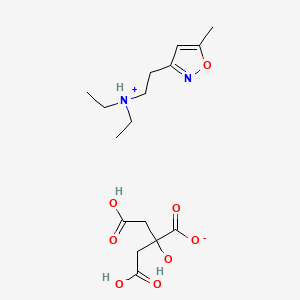
3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate is a chemical compound with a complex structure that includes an isoxazole ring substituted with a diethylaminoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl methacrylate: A related compound with similar chemical properties but different applications.
2-(Diethylamino)ethanol: Another similar compound used in the synthesis of quaternary ammonium salts
Uniqueness
3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate is unique due to its specific structure, which combines an isoxazole ring with a diethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
971-71-1 |
|---|---|
Molecular Formula |
C16H26N2O8 |
Molecular Weight |
374.39 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]azanium |
InChI |
InChI=1S/C10H18N2O.C6H8O7/c1-4-12(5-2)7-6-10-8-9(3)13-11-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
VCXGQCILUVIUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC1=NOC(=C1)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















